Physicochemical Differentiation: LogP and Polar Surface Area Advantage Over the Unsubstituted Parent Compound
The target compound incorporates a 2-(oxan-4-yloxy) substituent on the pyridine ring that is absent in the parent compound N-Isonicotinoyltryptamide (CAS 29745-40-2). This substitution increases the calculated LogP from approximately 1.6 (parent, computed by XLogP3) to 2.9 (target compound), a ΔLogP of +1.3 units [1][2]. Simultaneously, the topological polar surface area increases from 62.0 Ų (parent) to 76.2 Ų (target), and the molecular weight increases from 265.3 g/mol to 365.4 g/mol [1][2]. These shifts place the target compound in a more favorable lipophilicity range for blood-brain barrier penetration (typically LogP 2–4) while maintaining acceptable TPSA for oral bioavailability (below 140 Ų) [3].
| Evidence Dimension | Physicochemical parameters: LogP (XLogP3-AA), Topological Polar Surface Area (TPSA), Molecular Weight |
|---|---|
| Target Compound Data | LogP = 2.9; TPSA = 76.2 Ų; MW = 365.4 g/mol [1] |
| Comparator Or Baseline | N-Isonicotinoyltryptamide (CAS 29745-40-2): LogP ≈ 1.6; TPSA ≈ 62.0 Ų; MW = 265.3 g/mol (calculated from PubChem descriptor data) [2] |
| Quantified Difference | ΔLogP = +1.3; ΔTPSA = +14.2 Ų; ΔMW = +100.1 g/mol |
| Conditions | Computed values using XLogP3-AA and Cactvs 3.4.8.18 algorithms (PubChem 2021.05.07 release) [1] |
Why This Matters
The +1.3 LogP increase achieved without exceeding TPSA thresholds indicates improved membrane permeability potential relative to the parent, while the oxan-4-yloxy group adds specific hydrogen bond acceptor capacity that can be exploited for target engagement—this is not achievable by simple alkyl-chain elongation on the parent scaffold.
- [1] PubChem. Compound Summary for CID 91815377: N-[2-(1H-indol-3-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034362-75-7). Computed Properties section: XLogP3-AA, TPSA, Molecular Weight. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for N-Isonicotinoyltryptamide (CAS 29745-40-2). Computed Properties. National Center for Biotechnology Information. IUPAC: 4-Pyridinecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. Reviews optimal LogP (2–4) and TPSA (< 90 Ų for CNS, < 140 Ų for oral) ranges. View Source
